3',4'-Difluoro-3-(2-methylphenyl)propiophenone
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Overview
Description
3’,4’-Difluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H12F2O It is a derivative of propiophenone, characterized by the presence of two fluorine atoms at the 3’ and 4’ positions and a 2-methylphenyl group attached to the propiophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-3-(2-methylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,4’-difluorobenzaldehyde and 2-methylphenylacetylene.
Condensation Reaction: The 3’,4’-difluorobenzaldehyde undergoes a condensation reaction with 2-methylphenylacetylene in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent, such as potassium permanganate, to yield 3’,4’-Difluoro-3-(2-methylphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Difluoro-3-(2-methylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.
Scientific Research Applications
3’,4’-Difluoro-3-(2-methylphenyl)propiophenone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Chemical Research: It serves as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: It can affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Difluoro-3-phenylpropiophenone: Lacks the 2-methyl group, resulting in different chemical properties and reactivity.
3’,4’-Difluoro-3-(4-methylphenyl)propiophenone: The methyl group is positioned differently, affecting its steric and electronic properties.
3’,4’-Difluoro-3-(2-chlorophenyl)propiophenone:
Uniqueness
3’,4’-Difluoro-3-(2-methylphenyl)propiophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and a 2-methylphenyl group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHYNFUFHNOMLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644046 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-11-9 |
Source
|
Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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